molecular formula C22H21N5OS B2943740 1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1795295-39-4

1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2943740
CAS No.: 1795295-39-4
M. Wt: 403.5
InChI Key: WKXLBBBFXTTZGS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a central triazole ring substituted at positions 1, 4, and 4. The 1-position is occupied by a benzyl group, while the 5-position features a pyridin-4-yl substituent. The 4-carboxamide moiety is functionalized with an N-[1-(thiophen-2-yl)propyl] group, introducing heteroaromatic (thiophene) and alkyl chain diversity. This structural framework is commonly associated with bioactive molecules, including kinase inhibitors and anticancer agents.

Properties

IUPAC Name

1-benzyl-5-pyridin-4-yl-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-2-18(19-9-6-14-29-19)24-22(28)20-21(17-10-12-23-13-11-17)27(26-25-20)15-16-7-4-3-5-8-16/h3-14,18H,2,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXLBBBFXTTZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The key steps include the formation of the triazole ring and the subsequent functionalization of the ring with the desired substituents. Common synthetic routes may involve:

    Cycloaddition Reactions: The formation of the triazole ring can be achieved through a reaction between an azide and an alkyne.

    Functional Group Transformations:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Catalysts: Transition metal catalysts such as palladium (Pd) and platinum (Pt) are often used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antifungal, or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs, based on crystallographic, synthetic, and pharmacological

Compound Name Substituents (Triazole Positions) Amide Side Chain Molecular Weight Reported Activity Reference
Target Compound : 1-Benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide 1: Benzyl; 5: Pyridin-4-yl N-[1-(Thiophen-2-yl)propyl] ~435.5 g/mol Not explicitly reported N/A
1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 1: 4-Chlorophenyl; 5: Methyl N-(1-Hydroxy-3-phenylpropan-2-yl) 398.9 g/mol Anticancer (in vitro)
1-(2-Chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 1: 2-Chlorophenyl; 5: Pyridin-4-yl N-(3-Phenylpropyl) 417.9 g/mol No activity data
1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide 1: Phenyl; 5: (Pyrimidin-2-ylthio)methyl N-(Thiophen-2-ylmethyl) 424.5 g/mol Kinase inhibition (hypothetical)
1-(4-Methylphenyl)-5-cyclopropyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Methylphenyl; 5: Cyclopropyl N-(2-Hydroxyethyl) 316.4 g/mol Anticancer (IC₅₀: 12 µM)
Hsp90 Inhibitors (e.g., 3b, 3c, 3d, 3f in ) 1: 2,4-Bis(benzyloxy)-5-isopropylphenyl; 5: Pyridin-4-yl Varied sulfonamide/alkyl chains (e.g., N-aryl groups) ~600–650 g/mol Hsp90/B-Raf/PDHK1 inhibition

Key Observations:

Structural Diversity in Position 1 :

  • The benzyl group in the target compound contrasts with chlorophenyl (ZIPSEY), methylphenyl (), or bulky bis-benzyloxy groups (Hsp90 inhibitors). Benzyl substituents may enhance lipophilicity and membrane permeability compared to halogenated aryl groups.

This could influence target selectivity, as pyridine rings often engage in π-π stacking with kinase active sites.

Amide Side Chain :

  • The N-[1-(thiophen-2-yl)propyl] group in the target compound is unique, combining thiophene’s electron-rich aromaticity with a flexible propyl chain. This differs from hydroxyethyl () or sulfonamide-linked chains (), which may alter solubility and metabolic stability.

Biological Activity Trends :

  • Compounds with pyridin-4-yl at position 5 (e.g., Hsp90 inhibitors) show multi-target kinase inhibition, whereas methyl or cyclopropyl analogs () exhibit cytotoxic effects. The target compound’s thiophene-containing side chain may confer distinct binding interactions, though empirical data is lacking.

Research Findings and Implications

  • Related structures (e.g., ZIPSEY) reveal planar triazole cores with substituent-dependent packing motifs.
  • Pharmacological Potential: The combination of pyridin-4-yl and thiophene moieties suggests dual targeting of kinases and cytochrome P450 enzymes, a hypothesis supported by similar compounds.

Biological Activity

The compound 1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of triazole derivatives often involves the Huisgen azide-alkyne cycloaddition reaction. For this compound, the synthetic route typically includes the following steps:

  • Formation of the Triazole Ring : The compound is synthesized through a cycloaddition reaction involving an azide and an alkyne.
  • Functionalization : Subsequent modifications introduce various substituents such as benzyl, pyridine, and thiophene groups, enhancing its biological activity.

Anticancer Activity

Recent studies have indicated that triazole derivatives possess significant anticancer properties. For example:

  • Cell Viability : The compound has shown IC50 values ranging from 2.70 µM to 5.04 µM against various cancer cell lines including Eca109 and MCF-7 .
  • Mechanism of Action : The anticancer mechanism is linked to increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis in cancer cells .

Antimicrobial Activity

Triazole derivatives have also demonstrated promising antimicrobial properties:

  • In vitro Testing : Compounds similar to this compound have been tested against various bacterial strains, showing effective inhibition .
  • Structure Activity Relationship (SAR) : Variations in substituents significantly affect antimicrobial potency, suggesting that specific structural features enhance activity against pathogens .

Anti-inflammatory Properties

Emerging research suggests that triazole compounds may exhibit anti-inflammatory effects:

  • Cytokine Inhibition : Preliminary data indicate that these compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

StudyCompoundActivityIC50 (µM)Cell Lines
Wei et al. (2019)Triazole HybridAnticancer2.70 - 5.04Eca109, MCF-7
Research Group (2020)Benzotriazole DerivativeAntimicrobialNot SpecifiedVarious Bacteria
Recent Study (2023)Triazole CompoundAnti-inflammatoryNot SpecifiedIn vitro Models

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